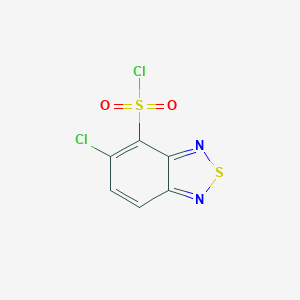

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

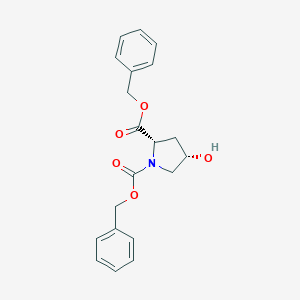

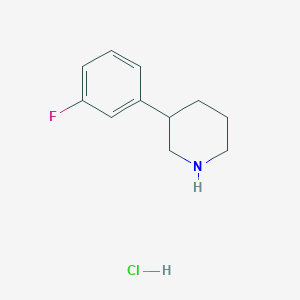

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound that is related to various sulfonamide derivatives. It is characterized by the presence of a benzothiadiazole core, which is a heterocyclic compound containing both sulfur and nitrogen atoms within a fused benzene ring structure. The molecule is further modified by the presence of a sulfonyl chloride group, which is a common functional group in organic chemistry known for its reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often begins with simpler aromatic acids or their functionalized derivatives. For instance, starting from 4-chlorobenzoic acid, a series of steps including esterification, hydrazination, salt formation, and cyclization can lead to thiadiazole derivatives . In the case of 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride, a similar approach could be employed, with the necessary adjustments to introduce the sulfonyl chloride group at the appropriate position on the benzothiadiazole ring.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3,4-thiadiazole derivatives, shows strong interactions between the sulfonyl group and the thiadiazole ring . These interactions can influence the bond lengths and angles within the molecule, leading to a distorted arrangement around the sulfur atom of the sulfonyl group. X-ray crystallography of similar compounds has revealed details such as close contacts between sulfur and oxygen atoms and the presence of through-conjugation involving the sulfonyl group and other functional groups on the aromatic ring .

Chemical Reactions Analysis

Sulfonyl chlorides are known for their reactivity, particularly in nucleophilic substitution reactions. They can react with water, alcohols, and amines to form sulfonic acids, esters, and amides, respectively . The presence of the sulfonyl chloride group in 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride would likely exhibit similar reactivity, allowing for the synthesis of a variety of derivatives through these types of chemical reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride are not detailed in the provided papers, we can infer from related compounds that it would likely be a solid at room temperature. The presence of the sulfonyl chloride group would make it a potentially reactive compound, sensitive to the presence of nucleophiles. The compound's solubility would depend on the nature of the solvent, with polar aprotic solvents likely being the most suitable for dissolving it due to the polar sulfonyl chloride group.

Wissenschaftliche Forschungsanwendungen

Organic Optoelectronics

- Field : Organic Optoelectronics

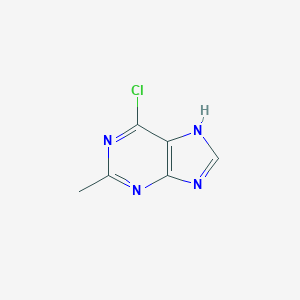

- Application : 2,1,3-benzothiadiazole derivatives are used in the design and synthesis of small-donor molecules . These molecules are characterized by their ability to absorb light in a wide range (UV-green/yellow light) and emit from green to red/near IR light .

- Method : The molecules are synthesized by Stille or Suzuki reaction . They are then characterized by spectroscopic and electrochemical methods .

- Results : The compounds show a narrow energy gap (1.75–2.38 eV), and high Ea values increasing for polymers, which prove their electron-donating nature and semiconductor properties .

Organic Electronics

- Field : Organic Electronics

- Application : Benzothiadiazole and its π-extended, heteroannulated derivatives are used as electron-deficient building blocks for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers .

- Method : The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention .

- Results : Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O2S2/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRRVYGVTOFMCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587961 |

Source

|

| Record name | 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

CAS RN |

100130-48-1 |

Source

|

| Record name | 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)

![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)

![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)